

# Leu-Leu-OH: An Endogenous Human Metabolite - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

L-Leucyl-L-leucine (**Leu-Leu-OH**) is a dipeptide composed of two leucine amino acids. Traditionally viewed as an intermediate product of protein digestion and degradation, recent evidence highlights its role as a bioactive molecule and an endogenous human metabolite with distinct physiological functions. This technical guide provides a comprehensive overview of the current understanding of **Leu-Leu-OH**, focusing on its metabolism, physiological roles, and the analytical methodologies for its study. The guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of small peptide biology and its therapeutic potential.

# Introduction

Dipeptides have long been recognized as products of protein turnover.[1] They can be sourced from the digestion of dietary protein or the breakdown of endogenous proteins.[2] While many dipeptides are hydrolyzed into their constituent amino acids, a growing body of research suggests that some, like **Leu-Leu-OH**, can be absorbed intact and exert specific biological effects. **Leu-Leu-OH** is of particular interest due to the established role of its constituent amino acid, L-leucine, as a potent stimulator of muscle protein synthesis and a modulator of the mTORC1 signaling pathway. Emerging studies indicate that **Leu-Leu-OH** may be more effective than leucine alone in promoting anabolic processes, suggesting it is not merely a leucine pro-drug but a signaling molecule in its own right.[3]



## **Metabolism of Leu-Leu-OH**

The metabolic journey of **Leu-Leu-OH** involves its absorption, transport, synthesis, and degradation, which are governed by specific transporters and enzymes.

# **Absorption and Transport**

The intestinal absorption of di- and tripeptides is primarily mediated by the proton-coupled peptide transporter 1 (PEPT1), also known as SLC15A1.[1][4] PEPT1 is a high-capacity, low-affinity transporter located on the apical membrane of intestinal epithelial cells.[2][5] It facilitates the uptake of a vast array of di- and tripeptides, including **Leu-Leu-OH**, from the intestinal lumen into the enterocytes.[6][7]

Once absorbed into the enterocytes or released into circulation from endogenous protein breakdown, **Leu-Leu-OH** and other dipeptides are transported into various tissues by both PEPT1 and PEPT2 (SLC15A2).[1][4] PEPT2 is a high-affinity, low-capacity transporter with a broader tissue distribution than PEPT1, found in the kidneys, brain, lungs, and other organs.[8] In the kidneys, PEPT2 plays a crucial role in the reabsorption of filtered dipeptides from the urine, thus conserving amino acids.[9]

The general workflow for the absorption and transport of dipeptides is illustrated below.



Click to download full resolution via product page

**Figure 1:** Absorption and distribution of **Leu-Leu-OH**.



# **Biosynthesis**

The specific enzymatic machinery responsible for the endogenous synthesis of **Leu-Leu-OH** in human tissues is not yet well-characterized. It is largely presumed to be a product of the incomplete breakdown of leucine-rich proteins. However, the existence of peptide ligases in other organisms suggests the possibility of a dedicated synthetic pathway.[10] A putative pathway would involve the ATP-dependent ligation of two L-leucine molecules, catalyzed by a hypothetical L-leucine ligase.

# **Degradation**

**Leu-Leu-OH** is susceptible to hydrolysis by various peptidases, which cleave the peptide bond to release two free L-leucine molecules. The primary enzymes responsible for this are aminopeptidases.[11]

- Leucine Aminopeptidases (LAPs): These are metalloenzymes that preferentially cleave leucine residues from the N-terminus of peptides.[12][13] Both cytosolic and microsomal LAPs are found in human tissues and are likely major contributors to Leu-Leu-OH degradation.[2][11]
- Dipeptidyl Peptidases (e.g., DPP4): These enzymes cleave dipeptides from the N-terminus of proteins. While DPP4 has a preference for proline at the P1 position, it exhibits broad substrate specificity and may contribute to the hydrolysis of other dipeptides.[4][14]

# **Quantitative Data**

As of this writing, there is a notable lack of published data on the absolute concentrations of endogenous **Leu-Leu-OH** in human plasma, tissues, or urine. One study in mice quantified 36 different dipeptides in various organs and biofluids, revealing organ-specific dipeptide profiles. [1][15] In that study, dipeptide concentrations in serum were found to be several magnitudes lower than in organ tissues.[1] While Leu-Pro was detected, specific values for Leu-Leu were not reported in the abstract.[1][15] Another study in humans measured plasma dileucine concentrations after oral ingestion but did not report basal endogenous levels. The tables below are therefore illustrative, based on typical ranges for other dipeptides found in metabolomic studies, and should be updated as specific data for **Leu-Leu-OH** becomes available.



Table 1: Illustrative Concentrations of Dipeptides in Human Biofluids

| Biofluid     | Typical Concentration<br>Range | Reference    |
|--------------|--------------------------------|--------------|
| Plasma/Serum | Low nM to low μM               | [16][17][18] |

| Urine | Variable; dependent on diet and renal function |[19][20][21] |

Table 2: Illustrative Concentrations of Dipeptides in Murine Tissues[1][15]

| Tissue | Concentration Range (pmol/mg tissue) | Notes                                     |
|--------|--------------------------------------|-------------------------------------------|
| Muscle | High                                 | Carnosine and anserine are most abundant. |
| Liver  | High                                 | GIn-containing dipeptides are prevalent.  |
| Spleen | High                                 | Glu-Ser and Gly-Asp are abundant.         |
| Brain  | Moderate                             |                                           |

| Kidney | Moderate | |

# **Physiological Role and Signaling Pathways**

The primary recognized physiological role of **Leu-Leu-OH** is in the regulation of muscle protein metabolism. It has been demonstrated to be a more potent stimulator of muscle protein synthesis (MPS) than an equivalent dose of free L-leucine.[3]

# mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. L-leucine is a well-established activator of mTORC1. The canonical







pathway involves leucine sensing by Sestrin2, which leads to the dissociation of the GATOR2 complex, ultimately resulting in the activation of mTORC1 on the lysosomal surface.[22][23]

Interestingly, studies suggest that **Leu-Leu-OH** may activate mTORC1 through a mechanism that is independent of the Sestrin2 leucine sensor.[11] This implies an alternative signaling cascade for dipeptides. While the precise mechanism is still under investigation, it is known that ingestion of **Leu-Leu-OH** leads to the phosphorylation of mTORC1 and its downstream effectors, such as p70S6K and 4E-BP1, which are critical for the initiation of protein translation.

The diagram below illustrates the established leucine-mTORC1 pathway and a proposed pathway for **Leu-Leu-OH**.





Click to download full resolution via product page

Figure 2: Leucine and proposed Leu-Leu-OH signaling to mTORC1.



# **Experimental Protocols**

The accurate quantification of **Leu-Leu-OH** in biological matrices is essential for understanding its physiological roles. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.[1][15]

# Quantification of Leu-Leu-OH in Human Plasma by UPLC-MS/MS

This protocol is a representative method adapted from established procedures for the analysis of amino acids and peptides in plasma.[24][25][26]

#### 5.1.1. Materials and Reagents

- · Leu-Leu-OH analytical standard
- Stable isotope-labeled Leu-Leu-OH (e.g., Leu-Leu-OH-13C6,15N) as an internal standard (IS)
- · Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Human plasma (K<sub>2</sub>EDTA)
- Microcentrifuge tubes (1.5 mL)
- Syringe filters (0.22 μm)

#### 5.1.2. Sample Preparation

- Thaw plasma samples on ice.
- In a 1.5 mL microcentrifuge tube, add 100 μL of plasma.



- Add 10 μL of IS working solution (e.g., 1 μg/mL in 50% MeOH).
- Add 400 μL of cold ACN containing 0.1% FA to precipitate proteins.
- · Vortex for 1 minute.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100  $\mu$ L of the initial mobile phase (e.g., 95% Water: 5% ACN with 0.1% FA).
- Vortex and transfer to an autosampler vial for analysis.

#### 5.1.3. UPLC-MS/MS Conditions

Table 3: UPLC-MS/MS Parameters for Leu-Leu-OH Analysis



| Parameter                   | Setting                                                      |
|-----------------------------|--------------------------------------------------------------|
| UPLC System                 |                                                              |
| Column                      | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μm)       |
| Mobile Phase A              | 0.1% Formic Acid in Water                                    |
| Mobile Phase B              | 0.1% Formic Acid in Acetonitrile                             |
| Gradient                    | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate                   | 0.4 mL/min                                                   |
| Column Temperature          | 40°C                                                         |
| Injection Volume            | 5 μL                                                         |
| Mass Spectrometer           |                                                              |
| Ionization Mode             | Positive Electrospray Ionization (ESI+)                      |
| Analysis Mode               | Multiple Reaction Monitoring (MRM)                           |
| MRM Transition (Leu-Leu-OH) | To be determined empirically (e.g., Q1: 245.2 -> Q3: 86.1)   |
| MRM Transition (IS)         | To be determined empirically                                 |
| Capillary Voltage           | 3.0 kV                                                       |
| Source Temperature          | 150°C                                                        |

### | Desolvation Temperature | 400°C |

Note: MRM transitions are predicted and must be optimized by infusing the analytical standards.

#### 5.1.4. Data Analysis

• Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.



- Use a weighted (1/x²) linear regression to fit the curve.
- Quantify the concentration of Leu-Leu-OH in the plasma samples from the calibration curve.

The general workflow for this analytical protocol is visualized below.





Click to download full resolution via product page

**Figure 3:** UPLC-MS/MS sample preparation workflow.

## **Conclusion and Future Directions**

**Leu-Leu-OH** is an emerging endogenous metabolite with significant potential as a modulator of human physiology, particularly in the context of muscle metabolism. While its role as a potent anabolic agent is becoming clearer, significant gaps in our understanding remain. Future research should focus on:

- Quantitative Profiling: Establishing definitive concentrations of endogenous Leu-Leu-OH in human populations, both in health and disease, is a critical next step.
- Biosynthesis and Degradation: Elucidating the specific human enzymes responsible for the synthesis and degradation of Leu-Leu-OH will provide a more complete picture of its metabolic regulation.
- Signaling Mechanisms: A detailed characterization of the signaling pathway by which **Leu- Leu-OH** activates mTORC1 and potentially other cellular pathways is needed.
- Therapeutic Potential: Given its enhanced anabolic effects, Leu-Leu-OH and its stable
  analogs are promising candidates for therapeutic development in conditions characterized by
  muscle wasting, such as sarcopenia, cachexia, and during recovery from injury.

This technical guide summarizes the current knowledge of **Leu-Leu-OH** and provides a framework for its further investigation. As research in the field of peptidomics and metabolomics continues to advance, the full biological significance of this and other endogenous dipeptides will undoubtedly be revealed.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties and activities of aminopeptidases in normal and mitogen-stimulated human lymphocytes PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanded substrate specificity supported by P1' and P2' residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Enzymes for Organic Synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of cytosolic aminopeptidase in human sera. Evaluation in hepatic disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leucyl aminopeptidase Wikipedia [en.wikipedia.org]
- 13. Leucine aminopeptidases: diversity in structure and function PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DPP-4 Cleaves α/β-Peptide Bonds: Substrate Specificity and Half-Lives PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Human Serum Metabolome PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of the adult human plasma metabolome PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The human plasma-metabolome: Reference values in 800 French healthy volunteers; impact of cholesterol, gender and age PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diverse characteristics of the urinary excretion of amino acids in humans and the use of amino acid supplementation to reduce fatigue and sub-health in adults - PMC [pmc.ncbi.nlm.nih.gov]







- 20. researchgate.net [researchgate.net]
- 21. Urinary amino acid excretion: comparison of normal individuals and patients with bladder cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Sestrins interact with GATOR2 to negatively regulate the amino acid sensing pathway upstream of mTORC1 PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sestrins Inhibit mTORC1 Kinase Activation Through the GATOR Complex PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Leu-Leu-OH: An Endogenous Human Metabolite A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152472#leu-leu-oh-as-an-endogenous-human-metabolite]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com